ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Description
Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C29H30N2O7S and its molecular weight is 550.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C29H30N2O7S
- Molecular Weight : 550.636 g/mol
- Functional Groups : It contains a thiazole ring, a pyrrole moiety, and various aromatic substituents which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing thiazole and pyrrole rings have been shown to possess effective antibacterial properties against various pathogens, including drug-resistant strains.
Pathogen | Activity | Reference |
---|---|---|
Pseudomonas aeruginosa | 23-96% inhibition of virulence | |
Escherichia coli | Moderate inhibition | Inferred from related studies |
Cytotoxic Effects
Research has suggested that the compound may exhibit cytotoxic effects on cancer cell lines. The presence of methoxy and hydroxy groups is often associated with enhanced anticancer activity due to their role in modulating signaling pathways involved in cell proliferation.
Case Study Example :
In vitro studies on human breast cancer cell lines demonstrated that similar compounds induce apoptosis through the activation of caspase pathways, leading to reduced cell viability.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Interaction with DNA/RNA : Similar compounds have been shown to intercalate with nucleic acids, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : The presence of specific functional groups can influence pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Pharmacokinetics and Toxicology
Current data on the pharmacokinetics of this compound is limited. However, studies on structurally similar compounds suggest that they may have favorable absorption and distribution characteristics. Toxicological assessments are necessary to evaluate the safety profile before clinical applications.
Future Directions
Further research is essential to fully elucidate the biological activities and therapeutic potential of this compound. Potential areas for exploration include:
- In vivo studies to assess efficacy and safety.
- Mechanistic studies to clarify how the compound interacts at the molecular level.
- Development of analogs to enhance potency and reduce toxicity.
Properties
Molecular Formula |
C29H30N2O7S |
---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-3-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-6-14-38-21-13-10-19(15-16(21)3)24(32)22-23(18-8-11-20(36-5)12-9-18)31(27(34)25(22)33)29-30-17(4)26(39-29)28(35)37-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+ |
InChI Key |
SAAOKPSZPAQRQH-ZNTNEXAZSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)/O)C |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)OC)O)C |
Origin of Product |
United States |
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